molecular formula C17H23NO3 B2491268 Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate CAS No. 349618-55-9

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

Cat. No.: B2491268
CAS No.: 349618-55-9
M. Wt: 289.375
InChI Key: RXAJDGLWOKSCNO-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate is a piperidine-based ester derivative characterized by a 3,4-dimethylbenzoyl substituent at the piperidine nitrogen and an ethyl ester group at the 3-position.

Properties

IUPAC Name

ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-21-17(20)15-6-5-9-18(11-15)16(19)14-8-7-12(2)13(3)10-14/h7-8,10,15H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAJDGLWOKSCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

  • Core Structure : Piperidine-3-carboxylate backbone with a benzoyl group at the 1-position and an ethyl ester at the 3-position.
  • Substituent Variability : The benzoyl group’s substituents (e.g., bromo, chloro, methyl) and the presence of additional functional groups (e.g., sulfonyl, indole) differentiate analogs.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzoyl Group Key Functional Groups References
Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate C₁₇H₂₁NO₃ 287.36 3,4-dimethyl Ester, benzoyl
Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate C₁₅H₁₈BrNO₃ 340.21 3-bromo Ester, bromo-benzoyl
Ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate C₂₅H₂₄ClN₂O₃ 453.93 4-chlorobenzyl-indole Ester, indole-carbonyl
Ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate C₁₄H₁₇ClNO₄S 330.80 4-chloro-sulfonyl Ester, sulfonyl
Ethyl 1-Boc-3-piperidinecarboxylate C₁₃H₂₁NO₄ 271.31 tert-butoxycarbonyl (Boc) Ester, Boc-protected amine

Key Observations:

  • Steric Effects : Bulky substituents (e.g., indole in ) may hinder receptor binding compared to smaller groups like methyl or bromo.
Comparison with Analog Syntheses:
  • Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate : Synthesized via direct coupling of 3-bromobenzoyl chloride with ethyl piperidine-3-carboxylate under basic conditions .
  • Ethyl 1-Boc-3-piperidinecarboxylate : Uses reductive amination with sodium triacetoxyborohydride, followed by Boc protection .

Antioxidant Potential:

  • Phenolic vs. Non-Phenolic Analogs: Compounds with phenolic groups (e.g., BHCA derivatives in ) exhibit strong antioxidant activity (e.g., 50% lipid peroxidation inhibition at 10 µM). The target compound lacks phenolic -OH groups, likely reducing antioxidant capacity but increasing metabolic stability .
  • Lipid Peroxidation Inhibition : Methyl and ethyl esters (e.g., Compound 1 in ) show moderate activity, suggesting the target compound may share similar effects.

Neuroprotective and Antiviral Activity:

  • Piperidine-3-carboxylate Derivatives : Analogs with lipophilic substituents (e.g., indole in ) demonstrate antiviral activity against neurotropic alphaviruses, with EC₅₀ values <1 µM . The target compound’s dimethylbenzoyl group may enhance similar activity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3,4-dimethylbenzoyl group reduces water solubility compared to sulfonyl or hydroxyl-containing analogs .

Biological Activity

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H23NO3C_{17}H_{23}NO_3 and features a piperidine ring substituted with a benzoyl group that contains two methyl groups at the 3 and 4 positions. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The compound's mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

  • Anticancer Activity : In a study assessing the compound's effects on cancer cell lines, it was found to exhibit significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective growth inhibition.
  • Enzyme Inhibition : Another study highlighted its role as an inhibitor of specific enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic application in oncology.

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

StudyBiological ActivityModel/SystemKey Findings
AnticancerA549 cellsIC50 = 12 µM
Enzyme InhibitionVariousSignificant inhibition of metabolic enzymes
AntimicrobialBacterial strainsEffective against multiple strains

Q & A

Q. How can solubility challenges in aqueous media be mitigated for in vivo studies?

  • Methodology : Formulation with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles enhances solubility. Dynamic solubility is measured using shake-flask method with UV-Vis spectroscopy .

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